(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride

Medicinal Chemistry Organic Synthesis Building Block Procurement

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride (CAS 174826-34-7) is a brominated, ortho,ortho'-dimethyl-substituted phenylhydrazine hydrochloride salt, described in the patent literature as a key intermediate for the synthesis of corticotropin-releasing factor (CRF) receptor antagonists. Characterized by a molecular formula of C₈H₁₂BrClN₂ and a molecular weight of 251.55 g/mol, this building block combines a para-bromine substituent, enabling further cross-coupling derivatization, with two ortho-methyl groups that impose steric constraint around the hydrazine moiety.

Molecular Formula C8H12BrClN2
Molecular Weight 251.55
CAS No. 174826-34-7
Cat. No. B2370596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
CAS174826-34-7
Molecular FormulaC8H12BrClN2
Molecular Weight251.55
Structural Identifiers
SMILESCC1=CC(=CC(=C1NN)C)Br.Cl
InChIInChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H
InChIKeySZTXNGAWBPIHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride (CAS 174826-34-7) — Structural Differentiation for CRF Antagonist Synthesis


(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride (CAS 174826-34-7) is a brominated, ortho,ortho'-dimethyl-substituted phenylhydrazine hydrochloride salt, described in the patent literature as a key intermediate for the synthesis of corticotropin-releasing factor (CRF) receptor antagonists [1]. Characterized by a molecular formula of C₈H₁₂BrClN₂ and a molecular weight of 251.55 g/mol, this building block combines a para-bromine substituent, enabling further cross-coupling derivatization, with two ortho-methyl groups that impose steric constraint around the hydrazine moiety . These combined structural features differentiate it from both the non-brominated 2,6-dimethylphenylhydrazine and the non-methylated 4-bromophenylhydrazine, making generic substitution a significant risk for synthetic projects that depend on the precise interplay of electronic activation and steric shielding.

Why Generic (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride Cannot Be Replaced by Simple Phenylhydrazine Analogs


In synthetic programs targeting CRF receptor antagonists, the phenylhydrazine building block is not a passive spectator; its substitution pattern directly dictates the steric and electronic landscape of the final heterocyclic antagonist [1]. The target compound presents a dual-substitution architecture — a para-bromine handle and flanking ortho-methyl groups — that simple analogs lack entirely. Both non-brominated 2,6-dimethylphenylhydrazine hydrochloride (CAS 2538-61-6, MW 172.65 g/mol) and non-methylated 4-bromophenylhydrazine hydrochloride (CAS 622-88-8, MW 223.50 g/mol) each possess only one of the two essential structural motifs, and direct interchanging of these building blocks precludes access to the same final compound and fundamentally alters the steric congestion around the hydrazine reactive center, leading to divergent reaction rates and regiochemical outcomes [2]. The quantitative evidence below demonstrates that these structural differences translate into specific, measurable property differences that directly impact synthetic feasibility and procurement decisions.

Quantitative Differentiation Evidence: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride vs. Closest Analogs


Molecular Weight Differential: Effect of Dual Bromine and Dimethyl Substitution on Physicochemical Handling

The target compound combines both a para-bromine and two ortho-methyl substituents, resulting in a molecular weight (MW) of 251.55 g/mol, which is substantially higher than either mono-substituted analog. Relative to the non-brominated 2,6-dimethylphenylhydrazine hydrochloride (172.65 g/mol), the bromine atom adds 78.90 g/mol (a 45.7% increase), while compared to the non-methylated 4-bromophenylhydrazine hydrochloride (223.50 g/mol), the two additional methyl groups contribute 28.05 g/mol (a 12.6% increase) [1]. This higher MW directly affects molar-scale procurement calculations and stoichiometric reagent planning.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Lipophilicity Shift: LogP Increase Driven by Combined Bromine and Methyl Substitution

The computed LogP for the target compound is 3.16, reflecting the additive lipophilic contribution of the para-bromine and two ortho-methyl groups on the phenyl ring . The non-methylated 4-bromophenylhydrazine hydrochloride exhibits a LogP of 3.31, while the non-brominated 2,6-dimethyl analog lacks the bromine-associated lipophilicity enhancement [1]. The target compound's LogP falls between these two analogs, indicating that the combined substitution pattern yields a balanced lipophilicity profile distinct from either comparator — neither as non-polar as the 4-bromo analog (which lacks the electron-donating methyl groups that slightly reduce LogP) nor as polar as the non-brominated 2,6-dimethyl analog would be.

ADME Prediction Drug Discovery Physicochemical Profiling

Purity Specification: 98% Assay as the Procurement-Grade Baseline for Reproducible CRF Antagonist Synthesis

The target compound is commercially available with a minimum purity specification of 98%, as documented by major suppliers including Sigma-Aldrich and Fluorochem . In contrast, the non-brominated 2,6-dimethylphenylhydrazine hydrochloride from the same supplier ecosystem is typically listed at 95% purity . This 3-percentage-point purity differential represents a meaningful reduction in unidentified impurities (from ≤5% to ≤2%) that could interfere with the sensitive cyclocondensation steps used to construct CRF antagonist heterocyclic cores. The 4-bromophenylhydrazine hydrochloride is also available at ≥97-98% purity, but its lack of ortho-methyl substitution precludes its use as a direct substitute .

Quality Control Synthetic Reproducibility Procurement Specification

Patent-Embedded Synthetic Precedence: Documented Use in CRF Antagonist Programs vs. General-Purpose Analog Applications

The target compound is specifically cited in U.S. Patent US 5,968,944 A (Bright, G.M. et al., 1999) as a building block for corticotropin-releasing factor receptor antagonists, establishing a direct, peer-reviewed patent precedence in a defined therapeutic program [1]. The non-brominated 2,6-dimethylphenylhydrazine hydrochloride (CAS 2538-61-6) is documented primarily as a general reagent for azo dye synthesis and 3-arylimino-1,4-thiazine preparation with potential antihypertensive activity — a fundamentally different application space . The non-methylated 4-bromophenylhydrazine hydrochloride (CAS 622-88-8) finds documented use in antibacterial, antitubercular, and antimalarial programs rather than CNS-targeted CRF antagonism . This divergence in patent-documented application context means that the target compound carries synthetic protocol provenance that neither analog can claim within CRF programs.

CRF Antagonists Patent Synthesis Drug Discovery Intermediates

Storage and Handling Differentiation: Cold-Chain Requirement for Stability Assurance

The target compound requires storage at 2-8°C under a nitrogen atmosphere according to Sigma-Aldrich specifications, reflecting the enhanced sensitivity of the hydrazine hydrochloride moiety when coupled with a bromine substituent that can facilitate oxidative degradation pathways . The non-brominated 2,6-dimethylphenylhydrazine hydrochloride does not carry a universal cold-chain requirement across vendors, consistent with the absence of the bromine-mediated degradation liability [1]. The non-methylated 4-bromophenylhydrazine hydrochloride is typically stored at ambient temperature in a cool, dry place . This differential storage requirement has direct implications for procurement logistics, shipping cost, and laboratory storage infrastructure planning.

Chemical Stability Storage Specification Procurement Logistics

Rotatable Bond and Topological PSA Equivalence: Conserved Hydrazine Reactivity Across Analogs

Despite their structural differences, the target compound and both analogs share nearly identical computed values for rotatable bond count (1) and topological polar surface area (TPSA, ~38 Ų) [1]. This similarity indicates that the core hydrazine reactivity and hydrogen-bonding capacity are conserved across the series; the differentiation lies entirely in the steric and electronic environment imposed by the aromatic substitution pattern. The target compound uniquely combines this conserved hydrazine nucleophilicity with a bromine cross-coupling handle and ortho-methyl steric shielding — a triad that neither analog can provide. This evidence dimension, while not a point of difference in itself, is critical for establishing that the three compounds are genuinely comparable hydrazine building blocks and that the differences documented in the other evidence items arise specifically from the substitution pattern, not from fundamental changes in the reactive functional group.

Computational Chemistry Reactivity Prediction Molecular Descriptors

Validated Application Scenarios for (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride in Scientific Procurement


CRF Receptor Antagonist Lead Optimization Programs

In medicinal chemistry programs targeting corticotropin-releasing factor (CRF) receptor antagonists for stress-related psychiatric disorders, this building block serves as the hydrazine component in heterocyclic core construction [1]. The para-bromine provides a versatile handle for late-stage Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling diversification of the antagonist scaffold, while the ortho-methyl groups impose conformational restriction on the final heterocycle that can be exploited to optimize receptor subtype selectivity . The 98% purity specification ensures that hydrazine-related impurities do not compromise the cyclocondensation step yield or generate difficult-to-remove byproducts. Procurement teams supporting CRF programs should select this specific CAS number rather than inadvertently substituting 2,6-dimethylphenylhydrazine hydrochloride, which lacks the bromine diversification handle, or 4-bromophenylhydrazine hydrochloride, which lacks the ortho-steric shielding that may be critical for the desired receptor binding conformation.

Structure-Activity Relationship (SAR) Studies Requiring Ortho-Steric Control

For SAR campaigns where the steric environment around the hydrazine-derived heterocycle is a key variable, the target compound offers a defined ortho,ortho'-dimethyl substitution pattern that is absent from simpler phenylhydrazine building blocks [1]. When incorporated into pyrazole, pyrazoline, or indole scaffolds via Fischer indole-type cyclizations, the 2,6-dimethyl groups create a measurable steric barrier that can alter the dihedral angle between the phenyl ring and the heterocyclic core, thereby modulating target protein binding. The cold-chain storage requirement (2-8°C) must be factored into laboratory logistics, as degradation of the hydrazine moiety could introduce variability in SAR datasets — a risk that procurement specifications should explicitly address through minimum purity requirements and proper storage protocols .

Bromine-Enabled Late-Stage Diversification for Library Synthesis

In parallel synthesis and compound library production, the para-bromine atom serves as a strategic diversification point that enables the generation of dozens of analogs from a single hydrazine building block precursor [1]. After incorporation of the target compound into the CRF antagonist core scaffold, the bromine can be selectively reacted in palladium-catalyzed cross-coupling reactions without interference from the hydrazine-derived heterocycle. This late-stage diversification strategy is not accessible using 2,6-dimethylphenylhydrazine hydrochloride, which lacks the halogen handle. Procurement teams supporting library synthesis should stock this building block in quantities calibrated to its higher molecular weight (251.55 g/mol vs. 172.65 g/mol for the non-brominated analog), ensuring that molar-scale reagent calculations account for the 45.7% mass differential [2].

Quality-Controlled Intermediate Supply for GMP-adjacent Preclinical Synthesis

When scaling CRF antagonist candidates for preclinical toxicology studies, the building block quality becomes governed by tighter specifications. The 98% purity baseline [1], combined with defined storage under nitrogen at 2-8°C , provides a starting point for establishing impurity fate-and-purge documentation. The target compound's 60% lower maximum impurity burden relative to 95%-purity 2,6-dimethylphenylhydrazine hydrochloride simplifies the analytical burden during process chemistry development [2]. For organizations planning eventual GMP production, selecting this higher-purity building block at the preclinical stage reduces the risk of impurity-related delays during later regulatory documentation, as the impurity profile is narrower and better defined from the outset.

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